molecular formula C17H13N3O6S B2799385 4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1008001-26-0

4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B2799385
CAS No.: 1008001-26-0
M. Wt: 387.37
InChI Key: JLENHWYNKUJUEE-UHFFFAOYSA-N
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Description

4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound that features a thiazolidine ring, a nitrobenzyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzylamine with 2,4-thiazolidinedione under acidic conditions to form the intermediate 3-(4-nitrobenzyl)-2,4-dioxothiazolidine. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-((3-(4-aminobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid.

Scientific Research Applications

4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolidine ring may also play a role in its activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Shares the nitrobenzyl group but lacks the thiazolidine ring.

    2,4-Thiazolidinedione: Contains the thiazolidine ring but lacks the nitrobenzyl and benzoic acid groups.

    4-Aminobenzoic acid: Similar structure but with an amino group instead of the nitro group.

Uniqueness

4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S/c21-15-14(18-12-5-3-11(4-6-12)16(22)23)27-17(24)19(15)9-10-1-7-13(8-2-10)20(25)26/h1-8,14,18H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLENHWYNKUJUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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